molecular formula C8H14ClN3 B2822078 2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride CAS No. 1989659-87-1

2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride

Cat. No.: B2822078
CAS No.: 1989659-87-1
M. Wt: 187.67
InChI Key: ZWWUUXVWUKAEIY-UHFFFAOYSA-N
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Description

“2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride” is a chemical compound with the CAS Number: 1989659-87-1 . It has a molecular weight of 187.67 . The IUPAC name for this compound is 2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C8H13N3.ClH/c1-6-7(2)11-5-3-4-9-8(11)10-6;/h3-5H2,1-2H3,(H,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Synthetic Chemistry and Drug Development

Imidazo[1,2-a]pyrimidine, including 2,3-dimethyl variants, is extensively studied in synthetic chemistry due to its versatile chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, and more. Such methodologies facilitate the development of chiral compounds and drug development, highlighting the compound's significance in medicinal chemistry (Goel, Luxami, & Paul, 2015).

Antituberculosis Activity

Specific derivatives of 2,3-dimethylimidazo[1,2-a]pyrimidine, such as imidazo[1,2-a]pyridine-3-carboxamides, show promising activity against multi- and extensive drug-resistant tuberculosis strains. This is significant for developing new antituberculosis agents, especially given the increasing cases of drug-resistant TB (Moraski et al., 2011).

Radioprotective and Antitumor Properties

Thieno[2,3-d]pyrimidine derivatives, which are structurally related to 2,3-dimethylimidazo[1,2-a]pyrimidine, have shown promising radioprotective and antitumor activities. This suggests the potential utility of these compounds in cancer therapy and radioprotection (Alqasoumi et al., 2009).

Alzheimer’s Disease Imaging

Fluorinated imidazo[1,2-a]pyridine derivatives, closely related to 2,3-dimethylimidazo[1,2-a]pyrimidine, were synthesized for potential use in imaging β-amyloid plaques in Alzheimer’s disease. This highlights the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Zeng et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-6-7(2)11-5-3-4-9-8(11)10-6;/h3-5H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWUUXVWUKAEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2CCCNC2=N1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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